5-bromo-2-chloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide
Description
5-Bromo-2-chloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a heterocyclic compound featuring a benzamide backbone substituted with bromo and chloro groups at positions 5 and 2, respectively. The molecule also contains a [1,2,4]triazolo[4,3-b]pyridazine moiety linked via a phenyl group.
Properties
IUPAC Name |
5-bromo-2-chloro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrClN5O/c19-12-4-5-15(20)14(9-12)18(26)22-13-3-1-2-11(8-13)16-6-7-17-23-21-10-25(17)24-16/h1-10H,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZFFTSJRFCVLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a hydrazine derivative with an ortho ester to form the triazole ring, followed by further functionalization to introduce the pyridazine moiety . The reaction conditions often require the use of acid catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may yield an amine derivative .
Scientific Research Applications
The compound has been investigated for its potential biological activities, including:
-
Anticancer Properties :
- Research indicates that derivatives of benzamides, including this compound, exhibit potent activity against various cancer cell lines. For instance, studies have shown that modifications to the benzamide structure can enhance its efficacy against specific cancer types by inhibiting key signaling pathways involved in tumor growth .
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Synthetic Applications
The synthesis of this compound involves multiple steps, often utilizing various reagents and conditions to achieve high yields and purity. It serves as a versatile building block in organic synthesis for creating more complex molecules with desired biological activities.
Case Studies
-
Inhibition of RET Kinase :
- A study explored a series of benzamide derivatives as RET kinase inhibitors for cancer therapy. The findings indicated that modifications similar to those found in 5-bromo-2-chloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide could lead to compounds with enhanced potency against RET-driven cancers .
- Design of COX-II Inhibitors :
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The triazolo[4,3-b]pyridazine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
(a) Lin28-1632 (N-Methyl-N-[3-(3-Methyl[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide)
(b) 5-Bromo-N-[4-(3-Methyl[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]-2-Furamide
(c) N-(5-Chloro[1,2,4]Triazolo[4,3-a]Pyridin-3-yl)Benzamide
- Key Differences : Features a triazolo[4,3-a]pyridine core (vs. pyridazine) and lacks the bromo substitution.
- Significance: The pyridine vs.
Physical and Chemical Properties
Notes:
(a) Lin28-1632
(b) E-4b Analogues
(c) 5-Bromo-N-[4-(3-Methyl[...])Phenyl]-2-Furamide
Biological Activity
5-bromo-2-chloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant research findings.
Structural Characteristics
The compound features a benzamide core substituted with bromine and chlorine atoms, alongside a triazole moiety . The presence of halogens and the triazole ring enhances its potential for biological activity. The molecular formula is with a molecular weight of 442.7 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 442.7 g/mol |
| CAS Number | 891118-74-4 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets , including enzymes and receptors. It is hypothesized that the halogen substitutions enhance binding affinity and selectivity towards specific targets compared to other compounds lacking these modifications.
Potential Mechanisms:
- Inhibition of Kinases : Similar compounds have shown activity against kinases involved in inflammatory responses and cancer progression, such as p38 MAPK.
- Antimicrobial Activity : The compound may exhibit antimicrobial properties, potentially inhibiting bacterial growth by disrupting essential cellular processes.
Case Studies and Experimental Data
-
Antitubercular Activity :
- A study focused on related triazole derivatives found significant antitubercular activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM for certain derivatives. This suggests that compounds with similar structures may also possess significant efficacy against tuberculosis .
- Cytotoxicity Assessment :
-
Structure-Activity Relationship (SAR) :
- Research into the SAR of triazolopyridazine derivatives indicated that modifications in the phenyl ring could significantly affect biological activity. For instance, halogenated phenyl rings enhanced lipophilicity, improving membrane permeability and antimicrobial efficacy against various pathogens .
Comparative Analysis
To better understand the biological activity of 5-bromo-2-chloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide, it is beneficial to compare it with other structurally similar compounds.
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| 5-bromo-2-chloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide | Potential kinase inhibitor | TBD |
| Triazole Derivative A | Antitubercular | 1.35 |
| Triazole Derivative B | Antimicrobial | 2.18 |
Q & A
Basic: What synthetic routes are commonly employed to synthesize 5-bromo-2-chloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide?
The synthesis typically involves multi-step reactions, starting with the preparation of the triazolopyridazine core. A common approach includes:
- Condensation reactions : Intermediates like 4-amino-5-substituted-1,2,4-triazole-3-thiols are condensed with halogenated benzoyl chlorides (e.g., 2-chloro-N-phenylacetamide derivatives) under reflux conditions in aprotic solvents like DMF .
- Coupling reactions : Suzuki-Miyaura cross-coupling may be used to introduce aryl groups to the triazolopyridazine scaffold .
- Final acylation : The benzamide moiety is introduced via reaction with 5-bromo-2-chlorobenzoyl chloride in the presence of a base like pyridine .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s PDE4 inhibitory activity?
SAR strategies focus on modifying substituents to enhance binding affinity and selectivity:
- Heterocyclic appendages : Substitution at the 6-phenyl group with electron-donating groups (e.g., methoxy) improves interaction with PDE4’s catalytic domain .
- Core rigidity : The triazolopyridazine core’s planar structure enhances π-π stacking with PDE4’s hydrophobic pockets. Docking studies suggest that (R)-configured substituents (e.g., tetrahydrofuran-3-yloxy) improve isoform selectivity (PDE4A/B over PDE4C/D) .
- Halogen effects : Bromo and chloro substituents increase metabolic stability and influence steric interactions with key residues like Gln443 .
Basic: What spectroscopic and analytical methods validate the compound’s purity and structure?
- NMR spectroscopy : - and -NMR confirm substituent positions and aromatic proton environments .
- Mass spectrometry (HRMS) : Validates molecular weight and halogen isotope patterns (e.g., bromine’s 1:1 ratio) .
- X-ray crystallography : Resolves bond angles and intermolecular interactions (e.g., hydrogen bonding between amide NH and pyridazine N) .
- HPLC : Purity is assessed using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced: How do molecular docking studies inform the design of triazolopyridazine-based enzyme inhibitors?
Docking studies (e.g., using AutoDock Vina) map interactions between the compound and PDE4’s active site:
- Key interactions : The triazolopyridazine core forms hydrogen bonds with Tyr329 and His234, while the benzamide group engages in hydrophobic contacts with Phe340 .
- Dynamic simulations : Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability over time, identifying residues like Gln443 that influence selectivity .
- Free energy calculations : MM-PBSA/GBSA methods quantify binding energy contributions, guiding substituent optimization .
Basic: What storage conditions ensure the compound’s stability?
- Store in airtight, light-resistant containers at 2–8°C under inert gas (argon or nitrogen) to prevent hydrolysis of the amide bond .
- Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
Advanced: How can researchers resolve contradictions in biochemical assay data (e.g., IC₅₀ variability across studies)?
- Assay validation : Confirm enzyme source (e.g., recombinant PDE4 isoforms vs. tissue extracts) and buffer conditions (Mg/cAMP concentrations) .
- Orthogonal assays : Cross-validate using fluorescence polarization (FP) and radiometric assays to rule out false positives .
- Compound purity : Reanalyze via HPLC and LC-MS to exclude degradation products or enantiomeric impurities .
Advanced: What in vitro models evaluate pharmacokinetic properties like metabolic stability?
- Hepatocyte microsomal assays : Incubate with human liver microsomes (HLMs) and monitor parent compound depletion via LC-MS/MS. The bromo and chloro substituents reduce CYP450-mediated oxidation .
- Caco-2 permeability : Assess intestinal absorption using monolayer permeability assays. LogP values >3 (predicted via ChemAxon) suggest favorable passive diffusion .
- Plasma protein binding : Equilibrium dialysis quantifies unbound fraction, critical for correlating in vitro IC₅₀ with in vivo efficacy .
Basic: What role do halogen substituents (Br, Cl) play in the compound’s reactivity and bioactivity?
- Electron withdrawal : Chloro and bromo groups increase electrophilicity of the benzamide carbonyl, enhancing hydrogen bonding with enzyme active sites .
- Steric effects : The 2-chloro substituent on the benzamide prevents rotational freedom, stabilizing bioactive conformations .
- Metabolic resistance : Bromine’s larger atomic radius slows oxidative metabolism compared to smaller halogens (e.g., fluorine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
